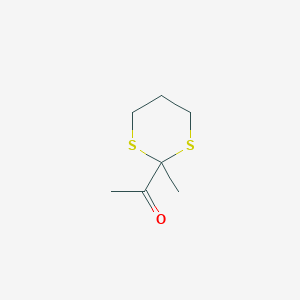
Ethanone, 1-(2-methyl-1,3-dithian-2-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2-methyl-1,3-dithian-2-yl)- typically involves the reaction of 2-methyl-1,3-dithiolane with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.
Industrial Production Methods
On an industrial scale, the production of Ethanone, 1-(2-methyl-1,3-dithian-2-yl)- can be achieved through a similar synthetic route but optimized for larger quantities. This involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Ethanone, 1-(2-methyl-1,3-dithian-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the dithiane ring to a dithiolane ring, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA). These reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiolane derivatives.
Substitution: Various substituted ethanone derivatives, depending on the nucleophile used.
科学研究应用
Ethanone, 1-(2-methyl-1,3-dithian-2-yl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
作用机制
The mechanism of action of Ethanone, 1-(2-methyl-1,3-dithian-2-yl)- involves its interaction with molecular targets through its functional groups. The dithiane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Ethanone, 1-(2-methyl-1,3-oxathiolan-2-yl)-: This compound has a similar structure but contains an oxygen atom in place of one of the sulfur atoms.
1,3-Dithian-2-yltrimethylsilane: This compound features a trimethylsilyl group attached to the dithiane ring.
Uniqueness
Ethanone, 1-(2-methyl-1,3-dithian-2-yl)- is unique due to the presence of the dithiane ring, which imparts distinct chemical properties. The sulfur atoms in the ring contribute to its reactivity and potential applications in various fields. Compared to similar compounds, it offers a different balance of stability and reactivity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
5011-99-4 |
|---|---|
分子式 |
C7H12OS2 |
分子量 |
176.3 g/mol |
IUPAC 名称 |
1-(2-methyl-1,3-dithian-2-yl)ethanone |
InChI |
InChI=1S/C7H12OS2/c1-6(8)7(2)9-4-3-5-10-7/h3-5H2,1-2H3 |
InChI 键 |
VMRQGIZTJXUKOC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1(SCCCS1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[4-(Oxoarsanyl)phenyl]sulfonyl}morpholine](/img/structure/B14732942.png)

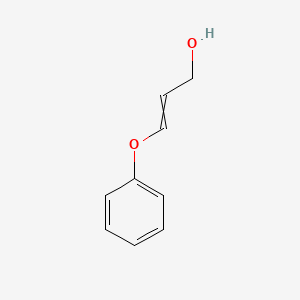
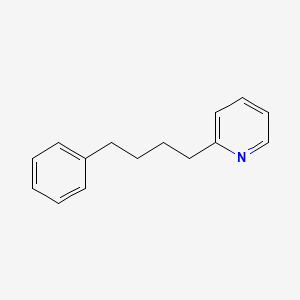
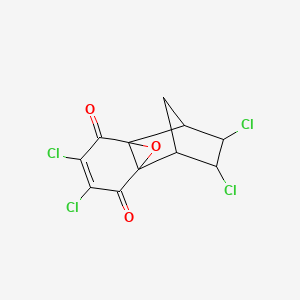
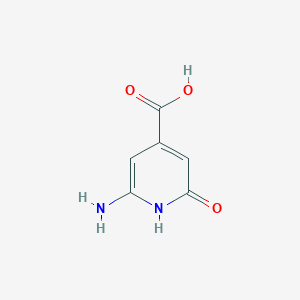


![N,N-dibenzyl-6-[(2-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B14732981.png)
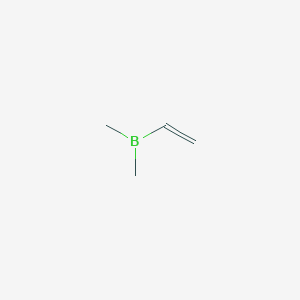
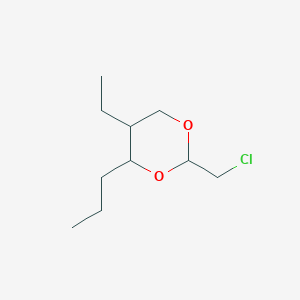
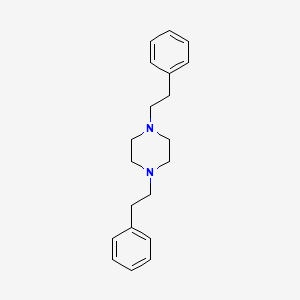
![2-Methyl-2-[(trichloromethyl)disulfanyl]propane](/img/structure/B14732996.png)

